molecular formula C6H6F7IO2 B3042119 4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethoxy)pentan-1-ol CAS No. 510768-14-6

4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethoxy)pentan-1-ol

Cat. No.: B3042119
CAS No.: 510768-14-6
M. Wt: 370 g/mol
InChI Key: KPABQJYHRYTITM-UHFFFAOYSA-N
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Description

4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethoxy)pentan-1-ol is a fluorinated organic compound with the molecular formula C6H6F7IO2 and a molecular weight of 370.0039324 g/mol . This compound is characterized by the presence of multiple fluorine atoms, an iodine atom, and a trifluoromethoxy group, making it a highly fluorinated alcohol.

Chemical Reactions Analysis

4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethoxy)pentan-1-ol undergoes various chemical reactions, including:

Scientific Research Applications

4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethoxy)pentan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethoxy)pentan-1-ol involves its interaction with molecular targets through its fluorinated and iodinated groups. These interactions can affect various biochemical pathways, depending on the specific application. The presence of multiple fluorine atoms can enhance the compound’s stability and reactivity, making it a valuable tool in various chemical and biological processes .

Comparison with Similar Compounds

Biological Activity

4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethoxy)pentan-1-ol, a member of the per- and polyfluoroalkyl substances (PFAS) family, has gained attention due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its immunotoxicity, cytotoxicity, and potential mechanisms of action.

The compound has the following characteristics:

PropertyValue
Molecular Formula C6H6F7IO
Molar Mass 354.01 g/mol
CAS Number 114810-56-9
Purity ≥95%
Storage Conditions Refrigerated

Biological Activity Overview

Recent studies have indicated that various PFAS compounds exhibit significant biological activity, particularly in terms of immunotoxic effects. The specific biological activities of this compound can be categorized into the following areas:

Immunotoxicity

A study evaluating the immunotoxic effects of 147 PFAS compounds found that many exhibited immunosuppressive properties. Specifically, this analysis highlighted that compounds similar to perfluorooctanoic acid (PFOA) showed decreased T cell-dependent antibody production and reduced antibody responses to vaccinations . While direct data on this compound is limited, its structural similarity to other PFAS suggests potential immunotoxic effects.

Cytotoxicity

In vitro studies have indicated that certain PFAS compounds can induce cytotoxic effects in human cell lines. The cytotoxicity profile of these compounds often correlates with their concentration and exposure duration. For instance, concentrations in the micromolar range (1–60 µM) have been shown to affect cell viability and induce apoptosis in various cell types .

The mechanisms through which this compound may exert its biological effects include:

  • Ubiquitin Ligase Inhibition : Some PFAS have been identified as potential inhibitors of ubiquitin ligases, which play a crucial role in protein degradation and cellular signaling pathways.
  • Oxidative Stress Induction : Exposure to certain PFAS can lead to increased oxidative stress within cells, contributing to cellular damage and dysfunction.
  • Disruption of Endocrine Function : There is evidence suggesting that PFAS can interfere with hormonal signaling pathways, potentially leading to endocrine disruption .

Case Studies

Several case studies have documented the biological effects of PFAS compounds similar to this compound:

  • Immunosuppressive Effects : A study involving human primary cell systems demonstrated that exposure to certain PFAS resulted in distinct immunosuppressive profiles that correlated with reduced immune responses .
  • Cytotoxic Effects in Liver Cells : Research has shown that specific PFAS compounds can induce cytotoxicity in liver cells at concentrations as low as 10 µM .

Properties

IUPAC Name

4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethoxy)pentan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F7IO2/c7-4(5(8,9)10,1-3(14)2-15)16-6(11,12)13/h3,15H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPABQJYHRYTITM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CO)I)C(C(F)(F)F)(OC(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F7IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101184123
Record name 1-Pentanol, 4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101184123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

370.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

510768-14-6
Record name 1-Pentanol, 4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=510768-14-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Pentanol, 4,5,5,5-tetrafluoro-2-iodo-4-(trifluoromethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101184123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethoxy)pentan-1-ol
Reactant of Route 2
4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethoxy)pentan-1-ol
Reactant of Route 3
4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethoxy)pentan-1-ol
Reactant of Route 4
4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethoxy)pentan-1-ol
Reactant of Route 5
4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethoxy)pentan-1-ol
Reactant of Route 6
4,5,5,5-Tetrafluoro-2-iodo-4-(trifluoromethoxy)pentan-1-ol

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